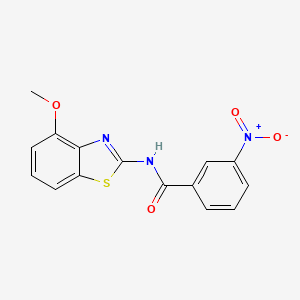
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as MNBA, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. MNBA is a small molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and therapeutic interventions.
Applications De Recherche Scientifique
Antibacterial Activity
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives have demonstrated significant antibacterial properties. Studies have shown their effectiveness against various bacterial strains, such as Pseudomonas aeruginosa, Escherichia coli, and Streptococcus pyogenes. These derivatives are synthesized through specific reactions involving methoxy-substituted benzothiazoles and nitrobenzamides, and their antibacterial activity is tested using standard diffusion techniques. The potency of these compounds is comparable to that of conventional antibiotics in some cases, highlighting their potential as novel antibacterial agents (Gupta, 2018), (Gupta, 2018), (Gupta, 2018).
Antifungal Activity
In addition to their antibacterial properties, these benzothiazole derivatives also exhibit antifungal activity. Research has demonstrated their effectiveness against fungal strains like Aspergillus niger, a common cause of various fungal infections. The synthesis of these derivatives follows a similar process as in their antibacterial applications, and their antifungal activity is assessed through standard laboratory methods. This indicates a broad spectrum of potential applications in combating various fungal infections (Gupta, 2018).
Optical, Thermal, and Biological Studies
These derivatives have been studied for their optical, thermal, and biological properties. Research has focused on synthesizing these compounds and characterizing them using techniques like X-ray diffraction, FT-IR spectra, and NMR spectral analysis. These studies are crucial for understanding the physical and chemical properties of the compounds, which can influence their potential applications in various fields. The biological activities, including antibacterial and antifungal properties, are further supported by these comprehensive studies (Prabukanthan et al., 2020).
Novel Chemical Synthesis Techniques
The compound has been involved in novel chemical synthesis techniques, such as gold(I)-mediated intramolecular transamidation. These methods contribute to the advancement of chemical synthesis processes, offering new ways to create benzamide derivatives with potential pharmaceutical applications. The characterization of these compounds through IR, NMR, and other analytical techniques provides insights into their structure and potential uses (Odame et al., 2020).
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXUZKYHPHSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)
![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)
![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)
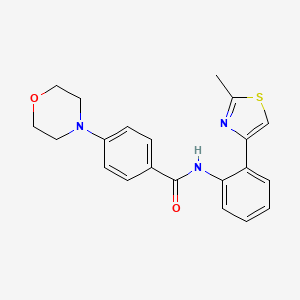

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)
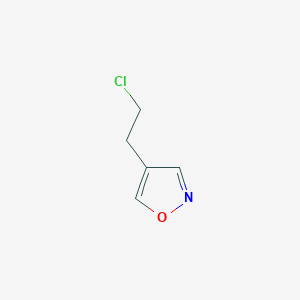

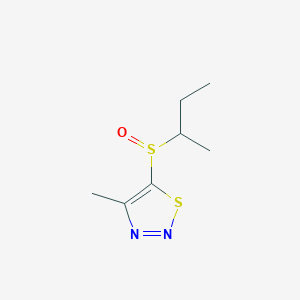
![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)
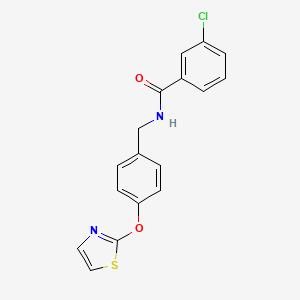
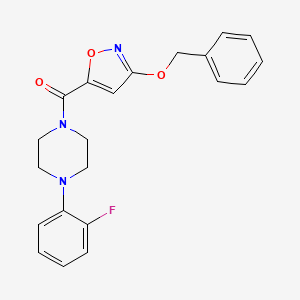

![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)